REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2]O.[CH2:6]([OH:12])[CH2:7][CH2:8][CH2:9]CC.[CH3:13]O>>[OH:12][CH2:6][CH2:7][CH2:8][CH2:9][CH2:2][C:1]([O:5][CH3:13])=[O:4]
|
Name
|
Nylon 6
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)O
|
Name
|
carboxylic acid
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a tube (outer diameter: ⅜ inches, inner diameter: 7.53 mm, length: 23 cm), nitrogen substitution
|
Type
|
CUSTOM
|
Details
|
was conducted at room temperature
|
Type
|
CUSTOM
|
Details
|
the reactor was sealed
|
Type
|
CUSTOM
|
Details
|
a table of a standard curve was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |